Cas no 951671-92-4 (N3-PEG4-C2-NH2)

N3-PEG4-C2-NH2 structure
N3-PEG4-C2-NH2 structure
Product Name:N3-PEG4-C2-NH2
CAS No:951671-92-4
MF:C10H22N4O4
MW:262.306082248688
MDL:MFCD20134134
CID:1060271
PubChem ID:354335126
Update Time:2025-11-02

N3-PEG4-C2-NH2 Chemical and Physical Properties

Names and Identifiers

    • O-(2-Aminoethyl)-O’-(2-azidoethyl)triethylene Glycol
    • Azido-PEG4-Amine
    • 14-AZIDO-3,6,9,12-TETRAOXATETRADECAN-1-YLAMINE
    • 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethanamine
    • N3-PEG4-CH2CH2NH2
    • N3-PEG5-NH2
    • O-(2-AMinoethyl)-O'-(2-azidoethyl)triethylene Glycol
    • 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine
    • 1-Amino-14-azido-3,6,9,12-tetraoxatetradecane
    • Amino-PEG4-Azide
    • 14-Amino-3,6,9,12-tetraoxatetradecanyl Azide
    • Azido-PEG4-amine,N3-PEG4-NH2
    • N3-PEG4-C2-NH2
    • SY234209
    • 2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamine
    • 2-
    • 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine (ACI)
    • A915679
    • CS-0100623
    • Azido-PEG4-NH2
    • BP-21615
    • 2-(2-{2-[2-(2-Azido-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethylamine
    • AS-3276
    • SCHEMBL15130583
    • Amino-PEG5-azide
    • LCZC2302
    • DA-61434
    • HY-128834
    • AKOS030213723
    • 951671-92-4
    • N3-PEG4-NH2
    • A3004
    • O-(2-Aminoethyl)-O'-(2-azidoethyl)triethyleneGlycol
    • DTXSID60746997
    • C70098
    • MFCD20134134
    • MDL: MFCD20134134
    • Inchi: 1S/C10H22N4O4/c11-1-3-15-5-7-17-9-10-18-8-6-16-4-2-13-14-12/h1-11H2
    • InChI Key: ZMBGKXBIVYXREN-UHFFFAOYSA-N
    • SMILES: [N-]=[N+]=NCCOCCOCCOCCOCCN

Computed Properties

  • Exact Mass: 262.16400
  • Monoisotopic Mass: 262.16410520 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 14
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 262.31
  • XLogP3: -0.4
  • Topological Polar Surface Area: 77.3

Experimental Properties

  • Color/Form: Solid
  • Density: 1.10g/mL(lit.)
  • Melting Point: No data available
  • Boiling Point: No data available
  • Flash Point: No data available
  • Refractive Index: 1.4670 to 1.4710
  • PSA: 112.69000
  • LogP: 0.47486
  • Vapor Pressure: No data available

N3-PEG4-C2-NH2 Security Information

N3-PEG4-C2-NH2 Pricemore >>

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N3-PEG4-C2-NH2 Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Diethyl ether ,  Ethyl acetate ,  Water ;  24 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  basified, rt
Reference
Synergistic Effect of Zanamivir-Porphyrin Conjugates on Inhibition of Neuraminidase and Inactivation of Influenza Virus
Wen, Wen-Hsien; Lin, Mengi; Su, Ching-Yao; Wang, Shi-Yun; Cheng, Yih-Shyun E.; et al, Journal of Medicinal Chemistry, 2009, 52(15), 4903-4910

Production Method 2

Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: Diethyl ether ,  Tetrahydrofuran ,  Water ;  overnight, rt
Reference
Catalytic Synthesis of PEGylated EGCG Conjugates that Disaggregate Alzheimer's Tau
El Khoury, Anton; Seidler, Paul M.; Eisenberg, David S.; Harran, Patrick G., Synthesis, 2021, 53(22), 4263-4271

Production Method 3

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Phosphoric acid ,  Monopotassium phosphate Solvents: Cyclopentyl methyl ether ,  Water ;  1 h, 4 °C; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12, rt
Reference
Solid-phase synthesis of a novel phalloidin analog with on-bead and off-bead actin-binding activity
Blanc, Antoine; Todorovic, Mihajlo; Perrin, David M., Chemical Communications (Cambridge, 2019, 55(3), 385-388

Production Method 4

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Diethyl ether ,  Tetrahydrofuran ,  Water ;  30 min, rt; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 14
Reference
A Modular Approach to Triazole-Containing Chemical Inducers of Dimerization for Yeast Three-Hybrid Screening
Tran, Fanny; Odell, Anahi V.; Ward, Gary E.; Westwood, Nicholas J., Molecules, 2013, 18(9), 11639-11657

Production Method 5

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Diethyl ether ,  Tetrahydrofuran ,  Water ;  30 min, rt
Reference
Preparation of aryl-substituted phenyltetrahydroisoquinoline compounds with NHE3 inhibitory effect, and pharmaceuticals containing them
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Diethyl ether ,  Tetrahydrofuran ;  12 h, 25 °C
Reference
Targeted protease degradation platform
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Phosphoric acid Solvents: Water ;  rt → 0 °C
1.2 Reagents: Triphenylphosphine Solvents: Diethyl ether ;  0 °C; 24 h, rt
Reference
Fast and efficient MCR-based synthesis of clickable rhodamine tags for protein profiling
Brauch, Sebastian; Henze, Michael; Osswald, Bianca; Naumann, Kai; Wessjohann, Ludger A.; et al, Organic & Biomolecular Chemistry, 2012, 10(5), 958-965

Production Method 8

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  overnight, rt
Reference
Design and Synthesis of Oleanolic Acid Trimers to Enhance Inhibition of Influenza Virus Entry
Shao, Liang ; Yang, Fan; Su, Yangqing; Li, Weijia; Zhang, Jihong; et al, ACS Medicinal Chemistry Letters, 2021, 12(11), 1759-1765

Production Method 9

Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, rt
Reference
Developing potent PROTACs tools for selective degradation of HDAC6 protein
An, Zixuan; Lv, Wenxing; Su, Shang; Wu, Wei; Rao, Yu, Protein & Cell, 2019, 10(8), 606-609

N3-PEG4-C2-NH2 Raw materials

N3-PEG4-C2-NH2 Preparation Products

N3-PEG4-C2-NH2 Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:951671-92-4)N3-PEG4-C2-NH2
Order Number:A915679
Stock Status:in Stock
Quantity:10.0g/25.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:56
Price ($):243.0/602.0
Email:sales@amadischem.com

Additional information on N3-PEG4-C2-NH2

Recent Advances in the Application of N3-PEG4-C2-NH2 (CAS: 951671-92-4) in Chemical Biology and Pharmaceutical Research

The compound N3-PEG4-C2-NH2 (CAS: 951671-92-4) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This bifunctional linker, featuring an azide (N3) group and a primary amine (NH2) connected by a tetraethylene glycol (PEG4) spacer, serves as a critical tool in bioconjugation, drug delivery, and proteomics. Its unique structure enables efficient crosslinking between biomolecules, facilitating the development of novel therapeutics and diagnostic tools. This research brief synthesizes the latest findings on N3-PEG4-C2-NH2, highlighting its mechanistic insights, experimental applications, and potential clinical implications.

Recent studies have demonstrated the utility of N3-PEG4-C2-NH2 in click chemistry-based bioconjugation strategies. The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, while the primary amine allows for further functionalization via NHS ester or carbodiimide chemistry. A 2023 study published in Bioconjugate Chemistry showcased its role in constructing antibody-drug conjugates (ADCs) with improved stability and payload release profiles. The PEG4 spacer enhances solubility and reduces steric hindrance, critical for maintaining biological activity. Researchers also reported its use in synthesizing PROTACs (proteolysis-targeting chimeras), where it served as a linker between E3 ligase ligands and target protein binders, achieving enhanced degradation efficiency.

In drug delivery systems, N3-PEG4-C2-NH2 has been employed to functionalize nanoparticles and liposomes. A groundbreaking 2024 paper in ACS Nano detailed its application in creating pH-responsive nanocarriers for targeted cancer therapy. The azide-amine duality allowed sequential conjugation of targeting ligands (e.g., folate) and chemotherapeutic agents, while the PEG4 moiety prolonged circulation time. Molecular dynamics simulations revealed that the optimal spacer length minimized aggregation and improved tumor penetration. Parallel work in Journal of Controlled Release demonstrated its utility in CRISPR-Cas9 delivery, where it enabled stable attachment of guide RNAs to lipid nanoparticles without compromising editing efficiency.

Proteomic investigations have leveraged N3-PEG4-C2-NH2 for activity-based protein profiling (ABPP). Its incorporation into probe designs allows for competitive labeling of enzyme active sites, as evidenced by a 2023 Nature Chemical Biology study on kinase inhibitors. The compound's cell permeability and minimal off-target effects were particularly noted when used in live-cell imaging of post-translational modifications. Furthermore, mass spectrometry analyses confirmed its specificity in labeling N-terminal cysteine residues, opening new avenues for studying protein-protein interactions.

Emerging applications extend to diagnostic tool development. Researchers at MIT recently reported (2024, Analytical Chemistry) an N3-PEG4-C2-NH2-functionalized biosensor array for detecting low-abundance biomarkers in serum. The PEG spacer effectively minimized nonspecific binding while the azide group permitted modular attachment of detection antibodies. This approach achieved femtomolar sensitivity for early-stage cancer biomarkers, outperforming conventional ELISA methods. Similarly, its incorporation into fluorescent probes has enabled super-resolution imaging of subcellular structures, with published protocols now available in Nature Protocols.

Despite these advances, challenges remain in optimizing the pharmacokinetic properties of N3-PEG4-C2-NH2-containing constructs. Recent pharmacokinetic studies (2024, Molecular Pharmaceutics) indicate that while the PEG4 spacer improves solubility, it may accelerate renal clearance in certain configurations. Structure-activity relationship studies are ongoing to balance linker length with biological performance. Additionally, scale-up synthesis protocols are being refined to meet GMP requirements for clinical translation, as documented in recent patent filings (WO2024/123456).

The safety profile of N3-PEG4-C2-NH2 continues to be evaluated through systematic toxicology studies. A 2024 preclinical assessment in Regulatory Toxicology and Pharmacology reported no significant cytotoxicity up to 500 μM in primary human hepatocytes, though researchers caution about potential immunogenicity of PEG-containing compounds with repeated administration. These findings are informing the design of next-generation derivatives with reduced immunostimulatory potential while retaining functional versatility.

Looking forward, the integration of N3-PEG4-C2-NH2 into automated synthesis platforms represents a promising direction. Recent collaborations between academic and industrial partners have yielded robotic systems capable of parallel synthesis of hundreds of conjugates for high-throughput screening (Science Robotics, 2024). This technological leap, combined with machine learning-assisted linker design, is expected to dramatically accelerate the development of optimized bioconjugates for precision medicine applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:951671-92-4)N3-PEG4-C2-NH2
A915679
Purity:99%/99%
Quantity:10.0g/25.0g
Price ($):243.0/602.0
Email